molecular formula C9H7NO3S B168978 Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate CAS No. 133223-48-0

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate

Cat. No. B168978
M. Wt: 209.22 g/mol
InChI Key: VRJSDVWMQMEGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines and is known for its anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway which is a key regulator of inflammation and cell survival. Additionally, this compound has been found to inhibit the Akt/mTOR pathway which is involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) which are known to cause oxidative damage to cells. Additionally, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, it has been demonstrated to have anti-angiogenic properties which make it a potential therapeutic agent in the treatment of cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate is its low toxicity which makes it suitable for use in lab experiments. Additionally, this compound has been found to have good stability and solubility which makes it easy to handle in experiments. However, one of the limitations of this compound is its low bioavailability which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the study of Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate. One of the potential areas of research is the development of novel formulations that can improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for its therapeutic application. Furthermore, the potential use of this compound in combination therapy with other anti-cancer agents should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate can be achieved through a multi-step process involving the reaction of thieno[2,3-b]pyridine-6-carboxylic acid with methanol and sulfuric acid. The reaction mixture is then subjected to reflux and the resulting product is purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory properties have been demonstrated in several studies where it was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has shown promising results in the treatment of cancer where it was found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

CAS RN

133223-48-0

Product Name

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 4-oxo-7H-thieno[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-7(11)5-2-3-14-8(5)10-6/h2-4H,1H3,(H,10,11)

InChI Key

VRJSDVWMQMEGQU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=O)C2=C(N1)SC=C2

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)SC=C2

synonyms

Methyl 4-hydroxythieno[2,3-b]pyridine-6-carboxylate

Origin of Product

United States

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